2-Bromo-5-hidroxibenzaldehído

Descripción general

Descripción

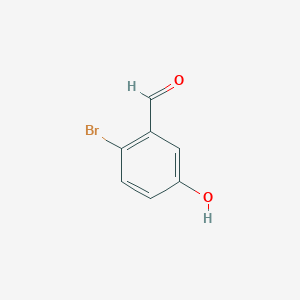

2-Bromo-5-hydroxybenzaldehyde is an organic compound with the molecular formula C7H5BrO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the second position and a hydroxyl group at the fifth position. This compound is known for its applications in organic synthesis and pharmaceutical research.

Aplicaciones Científicas De Investigación

2-Bromo-5-hydroxybenzaldehyde is widely used in scientific research, particularly in the synthesis of pharmaceutical agents. It is a key intermediate in the preparation of PDE4 inhibitors, BCL-XL inhibitors, and cancer cell growth inhibitors . Additionally, it is used in the synthesis of anti-inflammatory drugs and other bioactive compounds .

Mecanismo De Acción

Target of Action

2-Bromo-5-hydroxybenzaldehyde is a biochemical reagent that is used in the synthesis of various pharmaceutical agents . It is primarily used as a reactant in the preparation of drugs such as Bcl-XL, PDE4 inhibitors, inhibitors of prostate cancer cell growth, and anti-inflammatory agents .

Mode of Action

It is known that the compound interacts with its targets to inhibit their function, leading to the desired therapeutic effects . For instance, when used in the synthesis of PDE4 inhibitors, it helps to block the activity of phosphodiesterase 4, an enzyme involved in inflammatory responses .

Biochemical Pathways

2-Bromo-5-hydroxybenzaldehyde affects various biochemical pathways through its role as a reactant in the synthesis of different drugs . For example, in the case of PDE4 inhibitors, it impacts the cyclic AMP pathway, leading to reduced inflammation .

Pharmacokinetics

Given its use in drug synthesis, it is likely that these properties are significantly altered in the final therapeutic compounds .

Result of Action

The molecular and cellular effects of 2-Bromo-5-hydroxybenzaldehyde are largely dependent on the specific drugs it helps to synthesize . For instance, when used in the synthesis of PDE4 inhibitors, the resulting compound can reduce inflammation by inhibiting the activity of phosphodiesterase 4 .

Action Environment

The action, efficacy, and stability of 2-Bromo-5-hydroxybenzaldehyde can be influenced by various environmental factors. For instance, the compound is recommended to be stored under an inert atmosphere at 2-8°C to maintain its stability . Furthermore, its solubility in different solvents can impact its reactivity and effectiveness in drug synthesis .

Análisis Bioquímico

Molecular Mechanism

It is known to participate in free radical reactions . In these reactions, it can form a succinimidyl radical, which can then interact with other molecules

Temporal Effects in Laboratory Settings

It is known that it is a solid substance that should be stored in an inert atmosphere at 2-8°C .

Transport and Distribution

Given its solubility in various organic solvents , it is likely that it can diffuse through biological membranes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Bromo-5-hydroxybenzaldehyde can be synthesized from 2-bromo-5-methoxybenzaldehyde. The process involves the demethylation of 2-bromo-5-methoxybenzaldehyde using boron tribromide in dichloromethane. The reaction is carried out at 0°C and then warmed to 25°C, followed by stirring for 3 hours. The reaction mixture is quenched with water and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated to yield 2-bromo-5-hydroxybenzaldehyde .

Industrial Production Methods: Industrial production methods for 2-bromo-5-hydroxybenzaldehyde typically involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Types of Reactions:

Substitution Reactions: The bromine atom in 2-bromo-5-hydroxybenzaldehyde can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.

Reduction Reactions: The aldehyde group can be reduced to form alcohols.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Major Products:

Substitution: Products depend on the nucleophile used.

Oxidation: 2-Bromo-5-hydroxybenzoic acid.

Reduction: 2-Bromo-5-hydroxybenzyl alcohol.

Comparación Con Compuestos Similares

- 2-Bromo-5-methoxybenzaldehyde

- 3-Bromo-4-hydroxybenzaldehyde

- 4-Bromo-2-hydroxybenzaldehyde

- 5-Bromosalicylaldehyde

Comparison: 2-Bromo-5-hydroxybenzaldehyde is unique due to the presence of both a bromine atom and a hydroxyl group on the benzene ring, which allows for diverse chemical reactivity and applications. Compared to its analogs, it offers a balance of reactivity and stability, making it a valuable intermediate in organic synthesis .

Actividad Biológica

2-Bromo-5-hydroxybenzaldehyde (C7H5BrO2) is an organic compound notable for its role in organic synthesis, particularly in the pharmaceutical industry. It serves as a key intermediate in the production of various therapeutic agents, including phosphodiesterase-4 (PDE4) inhibitors and B-cell lymphoma-extra large (BCL-XL) inhibitors. This article explores the biological activity of 2-Bromo-5-hydroxybenzaldehyde, focusing on its mechanisms of action, pharmacological applications, and relevant research findings.

- Molecular Formula : C7H5BrO2

- Molecular Weight : 201.02 g/mol

- Melting Point : 130-135 °C

- Boiling Point : 286.7 °C

- Density : 1.7 g/cm³

- Solubility : Soluble in chloroform, dichloromethane, and ethyl acetate .

2-Bromo-5-hydroxybenzaldehyde acts primarily as a biochemical reagent that interacts with various biological targets. Its mechanism involves:

- Inhibition of Enzymatic Activity : The compound is known to inhibit specific enzymes, which leads to therapeutic effects in conditions such as inflammation and cancer.

- Role in Drug Synthesis : It is utilized in synthesizing compounds that modulate cellular pathways critical for disease progression, particularly in cancer and inflammatory diseases .

Pharmacological Applications

The compound has been studied for its potential applications in several areas:

PDE4 Inhibitors

PDE4 inhibitors are crucial in treating inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Research indicates that derivatives of 2-Bromo-5-hydroxybenzaldehyde can enhance the efficacy of these inhibitors by improving their bioavailability and selectivity .

BCL-XL Inhibitors

BCL-XL is a protein that plays a significant role in preventing apoptosis in cancer cells. Compounds derived from 2-Bromo-5-hydroxybenzaldehyde have shown promise in promoting apoptosis in cancer cells by inhibiting BCL-XL activity, thereby providing a potential therapeutic avenue for cancer treatment .

Synthesis and Characterization Studies

Research has documented various synthetic routes for producing 2-Bromo-5-hydroxybenzaldehyde and its derivatives. For instance, it has been synthesized using thionyl chloride under controlled conditions, yielding high purity products suitable for further biological testing .

Data Table: Overview of Biological Activities

Propiedades

IUPAC Name |

2-bromo-5-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO2/c8-7-2-1-6(10)3-5(7)4-9/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCRQAWQJSSKCFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7049265 | |

| Record name | 2-Bromo-5-hydroxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2973-80-0, 1761-61-1 | |

| Record name | 2-Bromo-5-hydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2973-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salicylaldehyde, 5-bromo- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=680715 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-5-hydroxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural information for 2-Bromo-5-hydroxybenzaldehyde?

A1: 2-Bromo-5-hydroxybenzaldehyde is an organic compound with the molecular formula C7H5BrO2 and a molecular weight of 205.02 g/mol. [, ] Its structure comprises a benzene ring with a bromine atom at position 2, a hydroxyl group at position 5, and an aldehyde group at position 1. [, ]

Q2: How does the structure of 2-Bromo-5-hydroxybenzaldehyde influence its crystal packing?

A2: The crystal structure of 2-Bromo-5-hydroxybenzaldehyde is characterized by intermolecular hydrogen bonding between the hydroxyl and carbonyl groups, leading to the formation of zigzag chains. [] The bromine atom deviates significantly from the plane of the benzene ring, and the aldehyde group is twisted. [] Interestingly, a new polymorph of this compound has been reported, featuring a different hydrogen-bonding pattern. []

Q3: Can you elaborate on the use of 2-Bromo-5-hydroxybenzaldehyde in preparing long-lifetime delayed fluorescent materials?

A3: Researchers have employed 2-Bromo-5-hydroxybenzaldehyde as a key component in synthesizing long-lifetime delayed fluorescent copolymers. [] By copolymerizing a derivative of 2-Bromo-5-hydroxybenzaldehyde (containing electron-withdrawing groups) with a naphthalimide derivative fluorescent monomer (containing electron-donating groups), they achieved long-range charge transfer, leading to charge-separated states. [] These states, upon exciton recombination, exhibit long-lifetime delayed fluorescence, demonstrating potential in various applications like bioimaging and anti-counterfeiting. []

Q4: Are there any alternative synthetic routes to obtain specific monohalogenated derivatives of 3-hydroxybenzaldehyde, like 2-Bromo-5-hydroxybenzaldehyde?

A4: While direct bromination of 3-hydroxybenzaldehyde under acidic conditions was initially thought to yield 4-bromo-3-hydroxybenzaldehyde, further research confirmed the product to be 2-Bromo-5-hydroxybenzaldehyde. [] This highlights the importance of careful structural characterization in synthetic organic chemistry. Identifying alternative synthetic routes to specific monohalogenated derivatives, ensuring regioselectivity, remains a subject of ongoing research in the field.

Q5: Beyond its use in fluorescent materials, what other applications does 2-Bromo-5-hydroxybenzaldehyde have in synthetic chemistry?

A5: 2-Bromo-5-hydroxybenzaldehyde serves as a valuable synthon in organic synthesis. [] The presence of the bromine atom allows for further functionalization through various coupling reactions, such as Suzuki coupling, enabling the construction of more complex molecules like substituted biphenyls. [] This versatility makes it a sought-after building block in medicinal chemistry and materials science.

Q6: Has 2-Bromo-5-hydroxybenzaldehyde been used in any biological studies?

A6: While not extensively explored for its biological activity, 2-Bromo-5-hydroxybenzaldehyde has been investigated in a structural biology context. [] It has been crystallized with a mutant form of the protein T4 lysozyme (L99A/M102H), providing insights into the protein's binding pocket. [] This suggests its potential use as a probe or ligand in future biomolecular studies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.